![molecular formula C17H25NO2 B308824 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B308824.png)
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
Mécanisme D'action
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation, and its overactivation can lead to excitotoxicity and neuronal damage. By blocking the NMDA receptor, this compound can reduce glutamate toxicity and prevent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. This compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage. This compound has also been shown to improve cognitive function, memory retention, and learning ability in animal models and human studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. This compound can be used to study the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity. However, this compound also has some limitations, including its potential toxicity, side effects, and off-target effects.
Orientations Futures
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several potential future directions for research and development. One potential direction is the development of new derivatives and analogs of this compound that have improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. Additionally, the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity is still not fully understood, and further research is needed to elucidate its mechanisms and potential therapeutic applications.
Méthodes De Synthèse
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with cyclohexylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. This compound acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage.
Propriétés
Formule moléculaire |
C17H25NO2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12-14,19H,2-4,6-7,10-11H2,1H3,(H,18,20) |
Clé InChI |
MIMOFQHSYCGCQW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
SMILES canonique |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



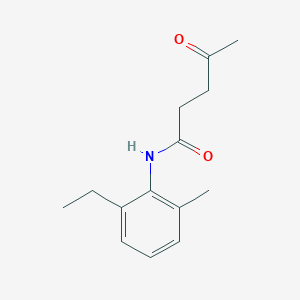

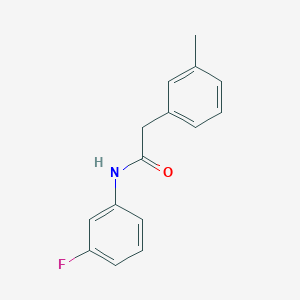
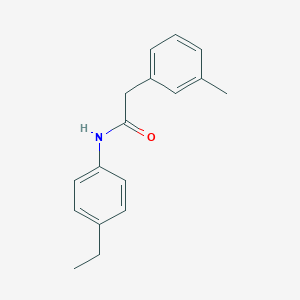
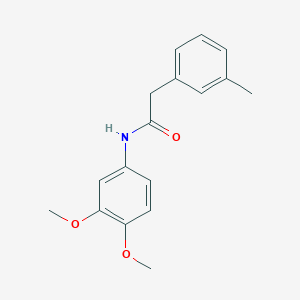
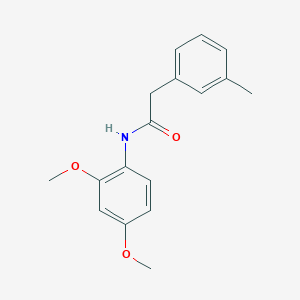

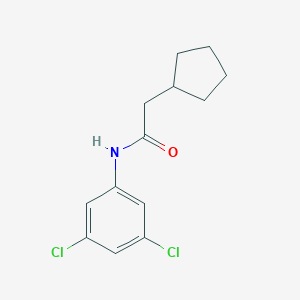
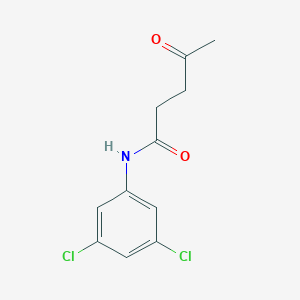

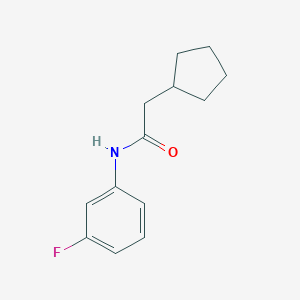
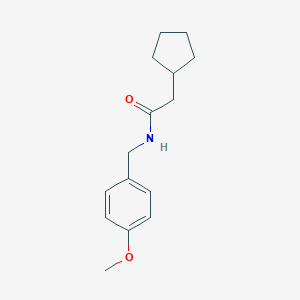

![2-cyclopentyl-N-{3-[(cyclopentylacetyl)amino]-4-methylphenyl}acetamide](/img/structure/B308764.png)